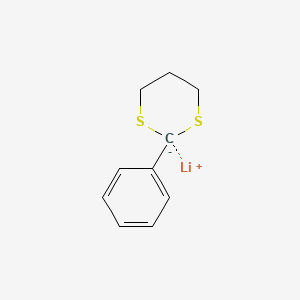

Lithium, (2-phenyl-1,3-dithian-2-yl)-

Description

Contextualization within Anionic Synthetic Intermediates

In standard carbonyl compounds, the carbon atom of the carbonyl group is electrophilic due to the greater electronegativity of the oxygen atom, making it a target for nucleophiles. The transformation of an aldehyde, such as benzaldehyde (B42025), into a 2-phenyl-1,3-dithiane (B1581651) fundamentally alters this electronic arrangement. The two sulfur atoms in the dithiane ring are capable of stabilizing an adjacent negative charge.

When 2-phenyl-1,3-dithiane is treated with a strong base like n-butyllithium, the proton at the C2 position is abstracted, creating a nucleophilic carbanion: Lithium, (2-phenyl-1,3-dithian-2-yl)-. wikipedia.org This species is considered a "masked" acyl anion because it functions as a synthetic equivalent of a benzoyl anion, a synthon that is otherwise inaccessible. jk-sci.com The stability of the dithiane-stabilized anion allows it to act as a potent nucleophile, effectively reversing the typical polarity of the carbonyl carbon. organic-chemistry.orgwikipedia.org This concept of umpolung, introduced by D. Seebach and E.J. Corey, allows for the synthesis of 1,2-, 1,4-, and 1,6-heteroatom substitution patterns that are difficult to obtain through "normal" reactivity. wikipedia.org

Historical Development and Early Conceptualizations of its Reactivity

The development of lithiated dithianes as useful synthetic intermediates is primarily credited to the pioneering work of Elias J. Corey and Dieter Seebach in the late 1960s and early 1970s. wikipedia.orgsynarchive.com Their research established the "Corey-Seebach reaction," a method that utilizes lithiated 1,3-dithianes for nucleophilic acylation. organic-chemistry.orgwikipedia.org

Their initial publications in 1965 laid the groundwork for using carbanions derived from 1,3-dithianes to synthesize dicarbonyl derivatives. jk-sci.comwikipedia.org A comprehensive paper in 1975 further detailed the generation and synthetic applications of 2-lithio-1,3-dithianes, solidifying their importance in organic synthesis. wikipedia.org This work systematically demonstrated how the acidity of the C-H bond at the 2-position of the dithiane ring, enhanced by the two sulfur atoms, allows for deprotonation with a strong base to generate a potent carbon nucleophile. organic-chemistry.org This conceptualization of dithianes as masked acyl anions provided a new and powerful strategy for carbon-carbon bond formation and the synthesis of complex molecules. researchgate.netresearchgate.net

Physicochemical Properties of 2-Phenyl-1,3-dithiane

This table summarizes key physical and chemical properties of the parent compound from which the lithiated species is derived.

| Property | Value |

| CAS Number | 5425-44-5 |

| Molecular Formula | C₁₀H₁₂S₂ |

| Molecular Weight | 196.33 g/mol |

| Melting Point | 72-74 °C |

| Appearance | Solid |

| InChIKey | GXKPARDRBFURON-UHFFFAOYSA-N |

Data sourced from multiple references. sigmaaldrich.comnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

53178-41-9 |

|---|---|

Molecular Formula |

C10H11LiS2 |

Molecular Weight |

202.3 g/mol |

InChI |

InChI=1S/C10H11S2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2;/q-1;+1 |

InChI Key |

UPYGNPYXVJCXGM-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1CS[C-](SC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Formation and Generation Methodologies of Lithium, 2 Phenyl 1,3 Dithian 2 Yl

Deprotonation Strategies of 2-Phenyl-1,3-dithiane (B1581651) Precursors

The primary route to Lithium, (2-phenyl-1,3-dithian-2-yl)- involves the metalation of 2-phenyl-1,3-dithiane. This process requires a strong base capable of abstracting the relatively acidic C-2 proton, which has a pKa of approximately 29.

The most prevalent and effective method for the deprotonation of 2-phenyl-1,3-dithiane is the use of an organolithium base, particularly n-butyllithium (n-BuLi). researchgate.net N-Butyllithium is a powerful superbase widely employed for the metalation of weakly acidic C-H bonds. wikipedia.org The reaction involves the treatment of the dithiane precursor with one equivalent of n-BuLi. researchgate.net The n-butyl anion acts as the strong base, abstracting the C-2 proton to yield the stable lithium salt and volatile butane (B89635) gas. wikipedia.org This transformation effectively converts the electrophilic carbon center of a carbonyl group's precursor into a potent nucleophile.

The choice of solvent and temperature is critical for the successful and clean formation of the lithiated dithiane. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for this reaction. researchgate.net As a polar aprotic solvent, THF effectively solvates the lithium cation, which helps to stabilize the organolithium product and accelerate the metalation process. wikipedia.org

Temperature control is paramount to prevent undesirable side reactions. These reactions are typically conducted at low temperatures, such as -20 °C or -78 °C. researchgate.netwikipedia.org At higher temperatures, such as room temperature, n-BuLi can deprotonate the THF solvent, leading to ring-opening and consumption of the reagent. researchgate.netreddit.com Solutions of 2-lithio-1,3-dithiane in THF are reported to be stable for weeks at -20 °C. researchgate.net The formation of the 2-phenyl substituted lithio-dithiane is often indicated by the appearance of a yellow color in the solution. researchgate.net

Table 1: Typical Reaction Conditions for the Formation of Lithium, (2-phenyl-1,3-dithian-2-yl)-

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | 2-Phenyl-1,3-dithiane | Provides the acidic C-H bond for deprotonation. |

| Base | n-Butyllithium (n-BuLi) | Strong base effectively removes the C-2 proton. researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent stabilizes the lithium cation. wikipedia.org |

| Temperature | -78 °C to -20 °C | Minimizes side reactions, such as solvent deprotonation. researchgate.net |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the highly reactive organolithium species from moisture and oxygen. researchgate.net |

While n-butyllithium is the most common deprotonating agent, other strong bases can theoretically be employed, provided their conjugate acid has a pKa higher than that of the dithiane. The key principle is that the equilibrium of the acid-base reaction must favor the formation of the weaker acid and weaker base. chemistrysteps.com Although less common for this specific transformation, sodium and potassium analogs of lithiated dithianes have been reported. researchgate.net Another method for generating lithiated dithianes is through a tin-lithium (Sn/Li) transmetalation, which is a much faster process than direct deprotonation and can be performed at -78 °C. researchgate.net This alternative is particularly useful for substrates with electrophilic functional groups that would not survive the standard metalation process. researchgate.net

Spectroscopic Characterization of the Lithiated Intermediate

Confirming the formation of the lithiated carbanion is typically achieved through in situ spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), performed at low temperatures to ensure the stability of the species.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the formation of Lithium, (2-phenyl-1,3-dithian-2-yl)- directly in the reaction mixture. researchgate.net Multinuclear NMR investigations (¹H, ¹³C, and ⁷Li) can provide detailed structural information about the lithiated species in solution. nih.gov

Upon successful deprotonation, the ¹H NMR spectrum would show the disappearance of the signal corresponding to the acidic proton at the C-2 position. In the ¹³C NMR spectrum, the C-2 carbon atom experiences a significant change in its electronic environment due to the high electron density of the carbanion and the presence of the C-Li bond. This results in a characteristic shift in its resonance, providing clear evidence of carbanion formation. researchgate.net Studies on related organolithium compounds have demonstrated the utility of ¹³C and ⁷Li NMR in determining the structure and aggregation state of these species in solution. nih.gov

Table 2: Expected NMR Spectral Changes upon Lithiation of 2-Phenyl-1,3-dithiane

| Nucleus | Precursor (2-Phenyl-1,3-dithiane) | Lithiated Species (Product) |

|---|---|---|

| ¹H | Signal for C2-H proton present | Signal for C2-H proton absent |

| ¹³C | C2 carbon signal at a specific chemical shift | Significant shift (upfield or downfield) of the C2 carbon signal |

| ⁷Li | Not applicable | Characteristic signal for the lithium cation appears |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can offer complementary structural information. mdpi.com While less commonly reported for in situ monitoring of this specific reaction compared to NMR, these techniques are sensitive to changes in molecular bonding and symmetry.

The formation of the C-Li bond would introduce new vibrational modes at low frequencies. Furthermore, the change in hybridization and electron distribution at the C-2 center would subtly alter the stretching and bending frequencies of adjacent bonds within the dithiane ring and the phenyl group. For instance, changes in the C-S stretching modes would be expected upon lithiation. In Raman spectroscopy, which is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, the C-S and potentially the C-Li vibrations could be observed. usp.br These spectral changes, when compared with theoretical calculations, can provide insights into the structure of the lithiated intermediate.

Reactivity and Reaction Mechanisms of Lithium, 2 Phenyl 1,3 Dithian 2 Yl

Umpolung Reactivity and Acyl Anion Equivalence

The chemistry of 2-lithio-1,3-dithianes is a classic illustration of umpolung, a concept introduced by E.J. Corey and D. Seebach that involves the reversal of the normal polarity of a functional group. wikipedia.orgrjstonline.cominflibnet.ac.in This strategy allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic methods. rjstonline.com

Theoretical Framework of Polarity Reversal

In a typical carbonyl compound, such as benzaldehyde (B42025), the carbonyl carbon is electrophilic due to the higher electronegativity of the adjacent oxygen atom. inflibnet.ac.in This inherent polarity dictates its reaction with nucleophiles. The umpolung strategy reverses this reactivity. wikipedia.org By converting an aldehyde into a 1,3-dithiane (B146892), in this case, 2-phenyl-1,3-dithiane (B1581651), the electronic character of the original carbonyl carbon is inverted. inflibnet.ac.inorganic-chemistry.org

The key to this polarity reversal lies in the acidity of the proton at the C-2 position of the dithiane ring. The two adjacent sulfur atoms are capable of stabilizing a negative charge through inductive effects and the use of their d-orbitals. organic-chemistry.org This increased acidity allows for deprotonation by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion, Lithium, (2-phenyl-1,3-dithian-2-yl)-. This lithiated dithiane is thus considered a "masked" acyl anion or an acyl anion equivalent, as it can be used as a nucleophile and later hydrolyzed back to a carbonyl group. inflibnet.ac.inorganic-chemistry.org

Mechanistic Pathways of Carbon-Carbon Bond Formation

The generation of Lithium, (2-phenyl-1,3-dithian-2-yl)- is an acid-base reaction where n-butyllithium removes the acidic proton from the C-2 position of 2-phenyl-1,3-dithiane. The resulting carbanion is a potent nucleophile that can participate in a variety of reactions to form new carbon-carbon bonds. rjstonline.com

Nucleophilic Addition Reactions

As a strong carbon nucleophile, Lithium, (2-phenyl-1,3-dithian-2-yl)- readily adds to various electrophilic centers, most notably carbonyl carbons and activated olefins.

Reactions with Electrophilic Carbonyl Compounds

Lithiated 1,3-dithianes react efficiently with aldehydes and ketones in nucleophilic addition reactions. rjstonline.comorganic-chemistry.org The attack of the nucleophilic carbon of Lithium, (2-phenyl-1,3-dithian-2-yl)- on the electrophilic carbonyl carbon of an aldehyde or ketone forms a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide, yielding a hydroxyl-substituted dithiane. This adduct can then be hydrolyzed to afford an α-hydroxy ketone, a valuable structural motif that is not accessible through standard aldol (B89426) additions. organic-chemistry.org

| Carbonyl Compound | Product after Addition and Workup | Final Product after Hydrolysis |

|---|---|---|

| Cyclohexanone | 1-(2-Phenyl-1,3-dithian-2-yl)cyclohexan-1-ol | 1-Hydroxy-1-benzoylcyclohexane |

| Benzaldehyde | 1,2-Diphenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanol | 1-Hydroxy-1,2-diphenylethanone (Benzoin) |

| Acetone | 2-Methyl-1-(2-phenyl-1,3-dithian-2-yl)propan-2-ol | 1-Hydroxy-1-benzoyl-2-methylpropane |

Conjugate Addition to α,β-Unsaturated Systems

Lithium, (2-phenyl-1,3-dithian-2-yl)- can also act as a Michael donor, undergoing conjugate (1,4-) addition to α,β-unsaturated systems. This reaction is highly valuable for the formation of 1,4-dicarbonyl compounds or their equivalents. For instance, the addition to an enone results in the formation of a lithium enolate intermediate, which is then protonated during workup to give a γ-keto dithiane.

A notable aspect of the reactivity of the 2-phenyl substituted lithiodithiane is its regioselectivity in reactions with certain electrophiles. In reactions with nitroarenes, while the unsubstituted 2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, the 2-phenyl derivative exclusively gives 1,6-addition products. researchgate.net The conjugate addition of aryl dithiane anions to substrates like 2-furanone has also been employed in the synthesis of natural products. researchgate.net

Alkylation Reactions

One of the most common applications of Lithium, (2-phenyl-1,3-dithian-2-yl)- is in alkylation reactions, where it reacts with various alkylating agents to form a new carbon-carbon bond via an SN2 mechanism. This allows for the conversion of an aldehyde (from which the dithiane is derived) into a ketone.

Primary alkyl halides, such as benzyl (B1604629) bromide and ethyl iodide, are effective electrophiles in this reaction. rjstonline.com Furthermore, arenesulfonates of primary alcohols have been shown to be excellent substrates for the alkylation of lithiated dithianes, including the 2-phenyl derivative. organic-chemistry.orgorganic-chemistry.org These reactions proceed smoothly at room temperature to provide the 2-alkyl-2-phenyl-1,3-dithiane derivatives in high yields. organic-chemistry.orgorganic-chemistry.org The subsequent hydrolysis of these alkylated products furnishes phenyl ketones.

| Alkylating Agent | Alkylated Dithiane Product | Final Ketone after Hydrolysis |

|---|---|---|

| Ethyl iodide | 2-Ethyl-2-phenyl-1,3-dithiane | Propiophenone |

| Benzyl bromide | 2-Benzyl-2-phenyl-1,3-dithiane | 1,2-Diphenylethanone (Deoxybenzoin) |

| Octyl benzenesulfonate | 2-Octyl-2-phenyl-1,3-dithiane | Nonanophenone |

| Methyl iodide | 2-Methyl-2-phenyl-1,3-dithiane | Acetophenone |

Reaction with Alkyl Halides

The reaction of Lithium, (2-phenyl-1,3-dithian-2-yl)- with alkyl halides is a cornerstone of its application in synthesis. slideshare.net The lithiated dithiane acts as a strong nucleophile, displacing the halide from the alkyl substrate in what is typically an SN2-type reaction. youtube.com This process effectively couples the phenyl-substituted dithiane moiety with an alkyl group, forming a 2-alkyl-2-phenyl-1,3-dithiane derivative.

This reaction proceeds well with primary alkyl halides. organic-chemistry.org The general procedure involves the in-situ generation of the lithiated species by treating 2-phenyl-1,3-dithiane with n-butyllithium at low temperatures (e.g., -30 °C to -20 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net The alkyl halide is then added to this solution, leading to the formation of the C-C bond. youtube.com Subsequent hydrolysis of the dithiane group, often using reagents like mercuric chloride, can regenerate a carbonyl functionality, yielding a ketone. youtube.com This two-step sequence allows for the synthesis of ketones from an aldehyde precursor, demonstrating the power of the umpolung strategy.

Reaction with Arenesulfonates of Primary Alcohols

While alkyl halides are common electrophiles, arenesulfonates of primary alcohols also serve as effective substrates for alkylation of Lithium, (2-phenyl-1,3-dithian-2-yl)-. organic-chemistry.orgorganic-chemistry.org Research has shown that benzenesulfonates of primary alcohols react smoothly with lithiated derivatives of 2-phenyl-1,3-dithiane at room temperature, producing 2-alkyl derivatives in high yields. organic-chemistry.org This provides a valuable alternative to using alkyl halides, especially since traditional organolithium reactions with tosylates of primary alcohols can be less efficient. organic-chemistry.org

The reaction is typically carried out by preparing the 2-lithio-2-phenyl-1,3-dithiane in a mixture of tetrahydrofuran and hexane, followed by the addition of the arenesulfonate. organic-chemistry.org The mixture is stirred for an extended period, often around 24 hours, at room temperature to ensure completion. organic-chemistry.org The successful alkylation is attributed to the formation of an ate-complex with the sulfonate salt, which helps to stabilize the intermediate. organic-chemistry.org

| Reactant (Lithium, (2-phenyl-1,3-dithian-2-yl)-) | Arenesulfonate | Yield (%) |

|---|---|---|

| Lithium, (2-phenyl-1,3-dithian-2-yl)- | n-Hexyl benzenesulfonate | 85 |

| Lithium, (2-phenyl-1,3-dithian-2-yl)- | n-Octyl benzenesulfonate | 90 |

| Lithium, (2-phenyl-1,3-dithian-2-yl)- | Cyclohexylmethyl benzenesulfonate | 88 |

This table presents representative yields for the alkylation of Lithium, (2-phenyl-1,3-dithian-2-yl)- with various primary benzenesulfonates, based on reported findings. organic-chemistry.org

Stereochemical Considerations in Alkylation

The stereochemistry of alkylation reactions involving lithiated dithianes is a critical aspect that dictates the three-dimensional structure of the product. For 2-substituted-1,3-dithianes, the lithium atom can occupy either an axial or equatorial position. The preferred conformation and the direction of electrophilic attack (from the axial or equatorial face) determine the stereochemical outcome.

Crystal structure analysis of 2-phenyl-2-lithio-1,3-dithiane has provided insight into its solid-state conformation. researchgate.net In solution, the stereoselectivity of reactions with electrophiles is influenced by both the substrate and the reaction conditions. The approach of the electrophile is often directed to the less sterically hindered face of the carbanion. This stereocontrol is fundamental in the application of dithiane chemistry to the asymmetric synthesis of complex molecules and natural products. uwindsor.ca

Advanced Mechanistic Insights

Role of Lithium Counterion in Transition States

The lithium counterion (Li+) is not a mere spectator in the reactions of organolithium reagents; it plays an active and crucial role in the transition state. wikipedia.org The C-Li bond is highly polar, giving the carbon atom significant carbanionic character. wikipedia.orglibretexts.org In the transition state of reactions, such as alkylation or addition to carbonyls, the lithium ion coordinates with both the carbanionic center and the electrophile.

This coordination polarizes the electrophile, making it more susceptible to nucleophilic attack. For instance, in reactions with carbonyl compounds, the lithium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This coordination helps to pre-organize the reactants in the transition state, lowering the activation energy and influencing the stereoselectivity of the reaction. wikipedia.org The nature of the solvent also significantly impacts the role of the lithium counterion, as solvent molecules can compete for coordination sites on the lithium ion, thereby modulating the reactivity of the organolithium species.

Aggregation Behavior of Organolithium Species

Organolithium reagents, including Lithium, (2-phenyl-1,3-dithian-2-yl)-, have a strong tendency to form aggregates in solution. wikipedia.org This behavior is common for organolithium compounds and arises from the desire to stabilize the electron-deficient lithium centers and electron-rich carbanionic centers through inter-chain bonding. wisc.edu Depending on the solvent and the organic substituent, these reagents can exist as dimers, tetramers, or even higher-order clusters. wikipedia.orgwisc.edu

For example, phenyllithium (B1222949) is known to form a mixture of tetramers and dimers in diethyl ether, while in a more coordinating solvent like THF, it exists as a mixture of dimers and monomers. wisc.edu The aggregation state is significant because different aggregates can exhibit different reactivities. Generally, smaller aggregates (like monomers) are more reactive than larger ones. The addition of strongly coordinating solvents or additives (like TMEDA or HMPA) can break up these aggregates into more reactive, lower-order species, thus accelerating the reaction rate. wisc.edu Understanding the equilibrium between these aggregated states is key to controlling the reactivity of the lithiated dithiane.

Competing Elimination and Deprotonation Pathways in Gas Phase Studies

Gas-phase studies offer a unique window into the intrinsic reactivity of ions in the absence of solvent effects. utk.edunih.gov For 1,3-dithiane systems, gas-phase experiments have revealed reaction pathways that are not typically observed in solution. While deprotonation at the C2 position is the dominant reaction in solution when treated with a strong base, in the gas phase, other pathways can compete or even dominate. utk.edu

Studies on 1,3-dithiane have shown that when treated with anionic bases in the gas phase, it can undergo successive elimination reactions, leading to the formation of thiolates. utk.edu This elimination pathway competes with the deprotonation that forms the desired carbanion. utk.edu These findings highlight the critical role of the solvent and counterion in solution-phase chemistry; they stabilize the 2-lithio-1,3-dithiane species and disfavor the elimination pathways that become accessible in the gas phase. The differences between gas-phase and solution reactivities are often rationalized in terms of these counterion effects. utk.edu

Synthetic Applications in Complex Molecule Synthesis

Construction of Ketones and Aldehydes

A primary application of Lithium, (2-phenyl-1,3-dithian-2-yl)- is the synthesis of ketones and aldehydes. slideshare.netyoutube.com The general strategy involves the reaction of the lithiated dithiane with an electrophile, followed by hydrolysis of the resulting dithioacetal to unveil the carbonyl group. uwindsor.ca This methodology provides a route to convert aldehydes into ketones. For instance, benzaldehyde (B42025) can be transformed into its dithiane derivative, 2-phenyl-1,3-dithiane (B1581651), which is then deprotonated to form the lithium carbanion. Subsequent reaction with an alkyl halide, such as ethyl iodide, yields an alkylated dithiane, which upon hydrolysis, liberates the corresponding ketone, in this case, ethyl phenyl ketone (propiophenone).

The use of lithiated dithianes allows for high regioselectivity in the synthesis of substituted carbonyl compounds. The lithium anion derived from the dithiane of (E)-2-methyl-2-butenal, for example, undergoes a highly regioselective Michael addition to 2-cyclopentenone, reacting specifically at the γ-position. uwindsor.ca Similarly, the reaction of 2-lithio-1,3-dithiane derivatives with nitroarenes can result in either 1,4- or 1,6-addition products depending on the substitution at the 2-position of the dithiane ring. researchgate.net The 2-phenyl derivative specifically yields 1,6-addition products. researchgate.net This controlled reactivity is crucial for the construction of complex molecular frameworks where precise bond formation is required.

The table below illustrates the reaction of lithiated 2-phenyl-1,3-dithiane with various electrophiles to form precursors to substituted carbonyl compounds.

| Electrophile | Reagent | Product (before hydrolysis) | Resulting Carbonyl (after hydrolysis) |

| Ethyl iodide | Lithium, (2-phenyl-1,3-dithian-2-yl)- | 2-Ethyl-2-phenyl-1,3-dithiane | Ethyl phenyl ketone |

| Benzaldehyde | Lithium, (2-phenyl-1,3-dithian-2-yl)- | (2-Phenyl-1,3-dithian-2-yl)(phenyl)methanol | Benzoyl phenyl methanol (B129727) (Benzoin) |

| Epoxide | Lithium, (2-phenyl-1,3-dithian-2-yl)- | 2-(2-Hydroxyalkyl)-2-phenyl-1,3-dithiane | β-Hydroxy ketone |

| Aryl bromide (Pd-catalyzed) | Lithium, (2-phenyl-1,3-dithian-2-yl)- | 2-Aryl-2-phenyl-1,3-dithiane | Aryl phenyl ketone nih.gov |

This table is generated based on reaction principles described in the cited sources.

The dithiane-based umpolung strategy has been widely employed in the total synthesis of complex natural products. uwindsor.caasianpubs.org The stability and predictable reactivity of 2-lithio-1,3-dithiane derivatives make them ideal for introducing acyl groups or building intricate carbon skeletons. uwindsor.ca For instance, the dianion derived from 2-(1,3-dithian-2-yl)indole has been instrumental in the synthesis of various Strychnos alkaloids. uwindsor.ca In another example, the nucleophilic opening of an epoxide with 2-lithio-1,3-dithiane was a key step in the synthesis of a precursor to the antineoplastic agent maytansinol. uwindsor.ca These applications highlight the importance of this reagent in constructing challenging molecular architectures found in biologically active compounds.

Ring-Opening and Rearrangement Reactions

Lithium, (2-phenyl-1,3-dithian-2-yl)- and related compounds can participate in or trigger ring-opening and rearrangement reactions, often facilitated by the presence of other reagents or specific structural features in the substrate.

The reaction of 2-lithio-1,3-dithianes with various metal-containing species can lead to the formation of unique intermediates that undergo further transformations. For example, the reaction of 2-lithio-1,3-dithiane with chromium and tungsten carbene complexes can induce ring-opening of the dithiane ring. documentsdelivered.com Similarly, the nucleophilic addition of 2-lithio-1,3-dithiane to tricarbonyl(arene)chromium complexes is highly regioselective and depends on the conformation of the Cr(CO)3 group, leading to specific meta- or ortho-substituted intermediates. researchgate.net

In a different type of transformation, the reaction of lithiated 2-methoxy-1,3-dithiane (B15476882) 1-oxide with trioctylborane results in two sequential 1,2-migrations, displacing both the methoxy (B1213986) group and the thiolate unit of the dithiane ring to ultimately form dioctyl ketone after oxidation. cardiff.ac.uk Furthermore, the addition of a dithiane anion to an epoxide bearing a distal trialkylsilyl group can, upon addition of HMPA, trigger a 1,4-Brook rearrangement, leading to a new distal anion that can be trapped with electrophiles. organic-chemistry.org These examples demonstrate how interactions with metal ions and other reagents can direct the reactivity of lithiated dithianes toward complex rearrangements and the formation of diverse molecular structures.

Palladium-Catalyzed Coupling Reactions

While lithiated dithianes have been extensively used in reactions with electrophiles like alkyl halides and carbonyls, their application in catalytic cross-coupling reactions as acyl anion equivalents is a more recent development. nih.gov

A significant advancement in the use of Lithium, (2-phenyl-1,3-dithian-2-yl)- is its application in palladium-catalyzed cross-coupling reactions for the synthesis of diaryl ketones. nih.govbrynmawr.edu This method involves the direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov The reaction takes advantage of the acidity of the proton at the 2-position of the dithiane (pKa ~31 in DMSO), allowing for its reversible deprotonation in situ by a suitable base, such as LiN(SiMe3)2. nih.govbrynmawr.edu

The generated organolithium intermediate then undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl bromide. nih.gov The use of specific phosphine (B1218219) ligands, such as NiXantphos, is crucial for the success of this deprotonative cross-coupling process. nih.govbrynmawr.edu This reaction proceeds under mild conditions, often at room temperature, to furnish 2,2-diaryl-1,3-dithianes in high yields. nih.gov The resulting diaryl dithioacetals can then be readily hydrolyzed to the corresponding diaryl ketones using reagents like N-bromosuccinimide (NBS) or Selectfluor. nih.gov This methodology has been successfully applied to the large-scale, one-pot synthesis of the anti-cholesterol drug fenofibrate. nih.gov

The table below summarizes the scope of the palladium-catalyzed cross-coupling of 2-phenyl-1,3-dithiane with various aryl bromides.

| Aryl Bromide | Base | Catalyst System | Yield of 2,2-diaryl-1,3-dithiane |

| 4-tert-Butylbromobenzene | LiN(SiMe3)2 | [PdCl(allyl)]2 / NiXantphos | 71% (assay yield) nih.gov |

| Bromobenzene | KOtBu | Pd(OAc)2 / NiXantphos | Good brynmawr.edu |

| 1-Bromonaphthalene | LiN(SiMe3)2 | [PdCl(allyl)]2 / NiXantphos | 87% nih.gov |

| 4-Bromotoluene | LiN(SiMe3)2 | [PdCl(allyl)]2 / NiXantphos | >95% nih.gov |

| 4-Bromoanisole | KOtBu | Pd(OAc)2 / NiXantphos | Moderate to Good brynmawr.edu |

This table presents representative data from the cited literature to illustrate the reaction's scope.

Propellylation Reactions

The reaction of lithiated 2-phenyl-1,3-dithiane and its derivatives with [1.1.1]propellane represents a significant advancement in accessing complex molecular scaffolds. This method allows for the introduction of the bicyclo[1.1.1]pentane (BCP) moiety, a highly sought-after bioisostere for aromatic rings in medicinal chemistry. The resulting BCP-containing dithianes are valuable intermediates that can be further functionalized.

A general and efficient method has been developed for the synthesis of BCP-containing dithianes through the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov This reaction demonstrates broad substrate scope and high yields, accommodating various functional groups and heterocyclic derivatives. nih.govsci-hub.se The process typically involves the deprotonation of the 2-aryl-1,3-dithiane to generate a dithiyl anion, which then reacts with [1.1.1]propellane. This addition provides access to BCP analogues of medicinally important diarylketones after deprotection. nih.govsci-hub.se

The reaction is scalable and proceeds via a two-electron pathway. nih.gov Bicyclo[1.1.1]pentanes are of particular interest to medicinal chemists as they can serve as bioisosteres of phenyl groups, potentially improving the pharmacological properties of drug candidates without compromising their potency. nih.gov The synthesis of 26 new BCP-containing dithianes has been reported using this methodology, highlighting its utility in generating novel compounds for pharmaceutical research. nih.gov

Table 1: Synthesis of BCP-containing Dithianes via Propellylation This interactive table summarizes the reaction of various 2-aryl-1,3-dithianes with [1.1.1]propellane.

| Entry | 2-Aryl-1,3-dithiane | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenyl-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 |

| 2 | 2-(4-Fluorophenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane | 92 |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane | 88 |

| 4 | 2-(Thiophen-2-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 75 |

Derivatization for Difluoromethyl Alkane Synthesis

The BCP-containing dithianes synthesized via propellylation are versatile intermediates that can be transformed into a variety of other functional groups. nih.govsci-hub.se One significant derivatization is their conversion into gem-difluoro BCPs, which are valuable motifs in medicinal chemistry. nih.gov This transformation further demonstrates the robustness of the BCP-dithiane products and their utility in accessing novel chemical space. nih.gov The conversion to gem-difluoromethanes expands the library of BCP analogues of pharmacologically active compounds.

The ability to transform the dithiane moiety into a difluoromethylene group is a key advantage, as this group can act as a bioisostere for ketones or other functional groups, potentially enhancing the metabolic stability and binding affinity of drug candidates. nih.gov

Table 2: Functionalization of BCP-Dithianes This interactive table outlines the transformation of a BCP-dithiane intermediate into a gem-difluoroalkane.

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 1. Deprotection | (Bicyclo[1.1.1]pentan-1-yl)(phenyl)methanone | Intermediate for bioisosteres of diaryl ketones nih.gov |

| 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 2. Fluorination | 1-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane | Synthesis of gem-difluoro BCPs nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using density functional theory (DFT), have been employed to investigate the electronic structure and bonding characteristics of 2-lithio-2-phenyl-1,3-dithiane. acs.orgacs.org These studies focus on understanding the distribution of electrons within the molecule and the nature of the crucial carbon-lithium (C-Li) bond.

Computational studies have also predicted a particularly interesting structure for the axial conformer of the molecule. In this arrangement, the lithium atom is not only bonded to the C(2) carbon of the dithiane ring but also interacts with the ipso and ortho carbons of the phenyl ring and one of the sulfur atoms. acs.orgacs.org This suggests a highly delocalized system for the minimum energy isomer of the axial form. acs.orgacs.org This contrasts with the equatorial isomer, where coordination of the lithium atom by the ring's sulfur atoms is also apparent. acs.orgacs.org

Energy Profiles of Reaction Pathways

A key aspect of computational studies is the determination of the relative stability of different molecular conformations by calculating their energy profiles. For 2-lithio-2-phenyl-1,3-dithiane, a primary focus has been the energy difference between the conformers where the lithium atom occupies an axial versus an equatorial position relative to the dithiane ring.

Theoretical calculations using DFT have shown a strong energetic preference for the equatorial orientation of the C-Li bond. acs.orgacs.org The calculated energy difference between the axial and equatorial forms is 4.10 kcal·mol⁻¹. acs.orgacs.org This preference is in agreement with experimental observations and is a critical factor in understanding the stereoselectivity of reactions involving this reagent. acs.org

The stability of the equatorial isomer is rationalized through orbital interactions. Specifically, nC → σS-C hyperconjugation, an interaction between the lone pair of the carbanion (nC) and the antibonding orbital of the sulfur-carbon bond (σS-C), stabilizes the equatorial arrangement. acs.org Conversely, repulsive orbital interactions between the carbanionic lone pair and the lone pairs on the sulfur atoms (nC/nS) serve to destabilize the axial isomer. acs.org These calculations provide a quantitative basis for the conformational preferences that govern the molecule's reactivity.

| Compound | Conformer | Relative Energy (kcal·mol⁻¹) | Computational Method |

|---|---|---|---|

| 2-Lithio-2-phenyl-1,3-dithiane | Equatorial | 0.00 (Reference) | DFT Becke3LYP/6-31G(d,p) acs.org |

| Axial | 4.10 |

pKa Estimations and Acidity of Precursor (2-phenyl-1,3-dithiane)

The formation of Lithium, (2-phenyl-1,3-dithian-2-yl)- is predicated on the acidity of the proton at the C(2) position of its precursor, 2-phenyl-1,3-dithiane (B1581651). Computational chemistry offers robust methods for estimating the pKa of organic compounds, thereby quantifying this acidity. researchgate.net While specific calculated pKa values for 2-phenyl-1,3-dithiane are not broadly published, the methodologies for such estimations are well-established, and calculations have been performed to determine the relative acidity of hydrogens in dithiane systems. researchgate.net

The primary computational approaches for pKa prediction include first-principles methods and quantitative structure–activity relationship (QSAR) models. researchgate.net First-principles methods often utilize a thermodynamic cycle, such as the proton exchange cycle. researchgate.netnih.gov This involves calculating the Gibbs free energy of the deprotonation reaction in both the gas phase and in solution, which requires accurate quantum chemical calculations for the acid, its conjugate base, and the proton. nih.gov

DFT calculations are commonly used for this purpose, often in conjunction with a continuum solvation model to account for the effect of the solvent. nih.gov The accuracy of these predictions can be enhanced by including explicit solvent molecules in the calculation to model specific hydrogen-bonding interactions. nih.gov For 2-phenyl-1,3-dithiane, such calculations would quantify the energetic favorability of removing the C(2) proton, which is stabilized by the electron-withdrawing effects of the two adjacent sulfur atoms. Gas-phase acidity measurements have also been used to probe the intrinsic acidity of dithiane systems. utk.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The traditional synthesis of Lithium, (2-phenyl-1,3-dithian-2-yl)- involves the deprotonation of 2-phenyl-1,3-dithiane (B1581651) with a strong base like n-butyllithium. researchgate.net While effective, this method can be limiting for substrates with electrophilic functional groups that are incompatible with the harsh conditions. Research is therefore moving towards milder and more functional-group-tolerant methodologies.

One promising alternative is the use of tin-lithium (Sn/Li) transmetalation. researchgate.net This process, involving reagents like 2-trimethylstannyl-1,3-dithiane, is significantly faster than direct metalation, occurring within a minute at -78 °C. researchgate.net This rapid exchange allows for the preparation of substituted 2-lithio-1,3-dithianes that possess electrophilic sites, which would not survive the slower, direct deprotonation process. researchgate.net Adapting this methodology for the 2-phenyl derivative could broaden its synthetic scope considerably.

Furthermore, the field of C–H activation offers a forward-looking, though challenging, avenue for synthesis. nih.govmdpi.com Recent advancements have demonstrated the use of the dithiane functional group as a directing group in transition metal-catalyzed C–H functionalization reactions. nih.gov For instance, Rh(iii)-catalysis has been used for the amidation of unactivated C(sp³)–H bonds directed by a dithiane moiety. nih.gov While this application functionalizes other parts of the molecule rather than creating the lithiated species itself, it represents a conceptual leap in dithiane chemistry. Future research could explore the direct, catalytic C–H lithiation at the C2 position, potentially bypassing the need for stoichiometric strong bases and offering a more atom-economical route to the reagent.

Exploration of Asymmetric Synthesis Applications

A significant and expanding area of research is the application of Lithium, (2-phenyl-1,3-dithian-2-yl)- in asymmetric synthesis to create chiral molecules with high stereocontrol. The reagent has been successfully employed in asymmetric Umpolung reactions with chiral N-phosphonyl imines to generate α-amino 1,3-dithianes, which are versatile synthetic building blocks. nih.gov

In these reactions, 2-lithio-2-phenyl-1,3-dithiane acts as a nucleophile. nih.gov It is noted to be less reactive than its 2-alkyl-substituted counterparts, an effect attributed to the electronic delocalization from the phenyl ring. nih.gov This decreased reactivity necessitates modified reaction conditions, such as higher temperatures (-20 to -25 °C) and the use of a Lewis acid promoter like Et₂AlCl in some systems. nih.gov However, excellent diastereoselectivities (up to >99:1) have been achieved by carefully controlling the addition of the chiral imine to the solution of the lithiated dithiane. nih.gov

| Entry | Chiral Imine Reactant | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-phosphonyl imine A | α-amino 1,3-dithiane (B146892) A | 82% | >99:1 |

| 2 | N-phosphonyl imine B | α-amino 1,3-dithiane B | 75% | 95:5 |

| 3 | N-sulfinyl imine C | α-amino 1,3-dithiane C | N/A | N/A |

This table is representative of findings in the field and is based on data reported in asymmetric Umpolung reactions. nih.gov Specific structures for reactants and products are detailed in the cited literature.

Future work in this area will likely focus on expanding the range of chiral electrophiles that can react stereoselectively with 2-lithio-2-phenyl-1,3-dithiane. Inspired by work on related compounds, another avenue involves the development of chiral versions of the dithiane itself, such as 2-lithio-1,3-dithiane 1-oxide, to induce stereoselectivity in reactions with achiral electrophiles. acs.org The development of catalytic enantioselective methods remains a key goal, minimizing waste and maximizing efficiency.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The integration of organolithium chemistry with continuous flow technology represents a major step forward in terms of safety, control, and scalability. digitellinc.comthieme-connect.de Organolithium reagents like Lithium, (2-phenyl-1,3-dithian-2-yl)- are highly reactive, and their reactions are often highly exothermic, posing significant challenges for large-scale batch processing. digitellinc.comtaylorandfrancis.com

Flow chemistry provides a practical solution by using miniaturized reactors with high surface-area-to-volume ratios, which allows for superior control over heat and mass transfer. digitellinc.comnih.govresearchgate.net This technology enables the safe, on-demand generation and immediate use of unstable intermediates, minimizing decomposition and side reactions. nih.govokayama-u.ac.jpnih.gov The precise control over residence time and temperature in a flow system allows for reactions that are difficult or impossible to control in a batch reactor. vapourtec.com This approach is particularly well-suited for the generation and subsequent reaction of 2-lithio-2-phenyl-1,3-dithiane, enhancing the safety and reproducibility of its applications. digitellinc.comokayama-u.ac.jp

In parallel with technological advancements, there is a strong drive towards more environmentally friendly chemical processes. The principles of green chemistry are being applied to organolithium reactions, primarily through the exploration of sustainable solvents. mdpi.com While traditionally carried out in ethereal solvents like THF, recent studies have shown the feasibility of conducting organolithium additions in more sustainable media such as glycerol (B35011) or the bio-derived solvent cyclopentyl methyl ether (CPME). mdpi.comthieme-connect.com These alternative solvents reduce the environmental impact of the synthesis. mdpi.comthieme-connect.com Additionally, developing greener protocols for the formation and subsequent deprotection of the dithiane group itself, for example using reusable catalysts or solvent-free conditions, contributes to a more sustainable life cycle for the reagent. researchgate.net

Q & A

Q. What experimental strategies resolve contradictions in reported thermal stability data for Lithium, (2-phenyl-1,3-dithian-2-yl)- across different solvent systems?

- Methodological Answer : Conduct systematic thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. Ar) to isolate solvent effects. Pair with in-situ Raman spectroscopy to track decomposition pathways. Replicate studies using standardized protocols (e.g., heating rates, sample mass) to minimize variability .

Q. How do lithium migration barriers in Lithium, (2-phenyl-1,3-dithian-2-yl)- electrodes influence ionic conductivity, and what computational approaches quantify these dynamics?

- Methodological Answer : Apply climbing-image nudged elastic band (CI-NEB) methods within DFT to map lithium migration pathways. Use ab initio molecular dynamics (AIMD) simulations at operational temperatures (300–400 K) to assess ionic mobility. Correlate results with galvanostatic intermittent titration technique (GITT) measurements .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to investigate the redox mechanisms of Lithium, (2-phenyl-1,3-dithian-2-yl)- in hybrid battery systems?

- Methodological Answer : Employ operando X-ray absorption spectroscopy (XAS) to track lithium oxidation states during cycling. Pair with differential electrochemical mass spectrometry (DEMS) to identify gaseous byproducts. Frame hypotheses using Marcus theory for electron transfer kinetics .

Q. What methodological frameworks address discrepancies in lithiation/delithiation capacity data for Lithium, (2-phenyl-1,3-dithian-2-yl)- electrodes?

- Methodological Answer : Apply error-source analysis (e.g., electrode porosity, current collector adhesion) and use statistical tools like ANOVA to identify significant variables. Cross-reference with synchrotron-based XRD to detect phase impurities .

Table: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.